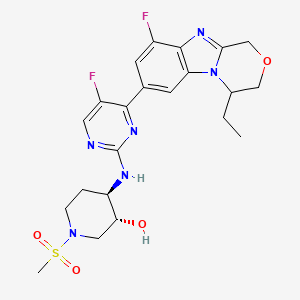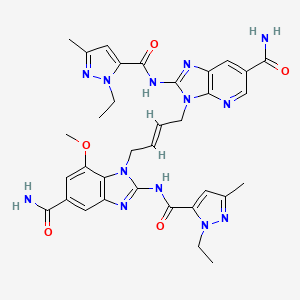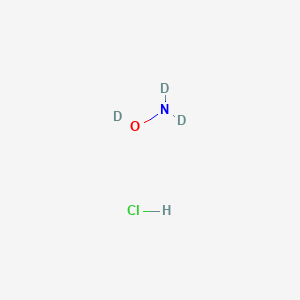
Influenza virus NP (266-274)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Influenza virus NP (266-274) is a peptide derived from the nucleoprotein of the influenza virus. This nucleoprotein is a highly conserved multifunctional protein that plays an essential role in the infection process of all subtypes of influenza virus. It is involved in the regulation of viral polymerase activity and the transport of the viral genome into and out of the host cell nucleus by forming the viral ribonucleoprotein complex .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Influenza virus NP (266-274) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like Influenza virus NP (266-274) often employs automated peptide synthesizers that follow the SPPS method. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency .
化学反应分析
Types of Reactions
Influenza virus NP (266-274) can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for amino acid substitution.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
科学研究应用
Chemistry
In chemistry, Influenza virus NP (266-274) is used as a model peptide to study protein-peptide interactions and to develop peptide-based inhibitors targeting viral proteins .
Biology
In biological research, this peptide is used to investigate the mechanisms of viral replication and host immune response. It serves as a tool to study the role of nucleoprotein in the viral life cycle .
Medicine
In medicine, Influenza virus NP (266-274) is explored for its potential as a vaccine candidate. It is also used in the development of antiviral drugs that target the nucleoprotein to inhibit viral replication .
Industry
In the pharmaceutical industry, this peptide is used in high-throughput screening assays to identify potential antiviral compounds. It is also employed in the production of diagnostic kits for influenza virus detection .
作用机制
Influenza virus NP (266-274) exerts its effects by interacting with the viral ribonucleoprotein complex. The nucleoprotein binds to viral RNA and regulates the activity of the viral polymerase. This interaction is crucial for the replication and transcription of the viral genome. The peptide also plays a role in the nuclear import and export of the viral ribonucleoprotein complex, facilitating the transport of the viral genome into and out of the host cell nucleus .
相似化合物的比较
Similar Compounds
Influenza virus NP (1-498): The full-length nucleoprotein involved in similar functions as the NP (266-274) peptide.
Influenza virus NP (1-230): A truncated version of the nucleoprotein used in structural studies.
Influenza virus NP (231-498): Another truncated version used to study specific domains of the nucleoprotein.
Uniqueness
Influenza virus NP (266-274) is unique due to its specific sequence, which allows it to interact with key functional domains of the nucleoprotein. This interaction is essential for the regulation of viral polymerase activity and the transport of the viral genome. Its highly conserved nature makes it an attractive target for antiviral drug development .
属性
分子式 |
C43H77N15O11 |
|---|---|
分子量 |
980.2 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C43H77N15O11/c1-8-24(6)33(45)40(66)57-29(16-22(2)3)37(63)54-27(13-11-15-49-43(46)47)36(62)50-19-32(60)53-31(20-59)39(65)58-34(23(4)5)41(67)52-25(7)35(61)56-30(17-26-18-48-21-51-26)38(64)55-28(42(68)69)12-9-10-14-44/h18,21-25,27-31,33-34,59H,8-17,19-20,44-45H2,1-7H3,(H,48,51)(H,50,62)(H,52,67)(H,53,60)(H,54,63)(H,55,64)(H,56,61)(H,57,66)(H,58,65)(H,68,69)(H4,46,47,49)/t24-,25-,27-,28-,29-,30-,31-,33-,34-/m0/s1 |
InChI 键 |
VEMFDDRJGROATN-OALNSFTHSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391065.png)
![[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)


![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-[1-[(4-chlorophenyl)methyl]triazol-4-yl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12391099.png)


